molecular formula C21H21ClN2O5S2 B4938433 diethyl 5-({[(2E)-3-(4-chlorophenyl)prop-2-enoyl]carbamothioyl}amino)-3-methylthiophene-2,4-dicarboxylate

diethyl 5-({[(2E)-3-(4-chlorophenyl)prop-2-enoyl]carbamothioyl}amino)-3-methylthiophene-2,4-dicarboxylate

Cat. No.: B4938433
M. Wt: 481.0 g/mol
InChI Key: QDJJXLKYJXINDU-DHZHZOJOSA-N
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Description

Diethyl 5-({[(2E)-3-(4-chlorophenyl)prop-2-enoyl]carbamothioyl}amino)-3-methylthiophene-2,4-dicarboxylate is a complex organic compound that belongs to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring.

Preparation Methods

The synthesis of diethyl 5-({[(2E)-3-(4-chlorophenyl)prop-2-enoyl]carbamothioyl}amino)-3-methylthiophene-2,4-dicarboxylate involves several steps. One common method includes the condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which forms aminothiophene derivatives . The reaction conditions typically involve the use of phosphorus pentasulfide (P₄S₁₀) as a sulfurizing agent . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized conditions for large-scale production.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Diethyl 5-({[(2E)-3-(4-chlorophenyl)prop-2-enoyl]carbamothioyl}amino)-3-methylthiophene-2,4-dicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of diethyl 5-({[(2E)-3-(4-chlorophenyl)prop-2-enoyl]carbamothioyl}amino)-3-methylthiophene-2,4-dicarboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar compounds include other thiophene derivatives such as:

Properties

IUPAC Name

diethyl 5-[[(E)-3-(4-chlorophenyl)prop-2-enoyl]carbamothioylamino]-3-methylthiophene-2,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN2O5S2/c1-4-28-19(26)16-12(3)17(20(27)29-5-2)31-18(16)24-21(30)23-15(25)11-8-13-6-9-14(22)10-7-13/h6-11H,4-5H2,1-3H3,(H2,23,24,25,30)/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDJJXLKYJXINDU-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=S)NC(=O)C=CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=S)NC(=O)/C=C/C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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